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  • Product: 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride
  • CAS: 1486498-73-0

Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel small molecule, 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride. In the absence of specific pub...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel small molecule, 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride. In the absence of specific published data on this compound, this document leverages established principles of drug discovery and the known bioactivities of its core chemical scaffolds—the pyrazole ring and the butylcyclohexyl moiety—to propose a rational, multi-pronged strategy for target identification and pathway analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap of experimental protocols, data interpretation strategies, and in-depth scientific rationale to thoroughly characterize the compound's biological activity.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The compound 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride is a synthetic small molecule featuring two key structural motifs: a pyrazole ring and a 4-butylcyclohexyl group. Understanding the potential contributions of each is critical to formulating a hypothesis-driven approach to unraveling its mechanism of action.

  • The Pyrazole Scaffold: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Pyrazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6][7] Their diverse biological effects often stem from their ability to act as inhibitors of various enzymes, such as kinases, or as modulators of cellular receptors.[3][4]

  • The Butylcyclohexyl Moiety: The non-polar 4-butylcyclohexyl group significantly influences the compound's physicochemical properties, particularly its lipophilicity. This can enhance its ability to cross cellular membranes and interact with hydrophobic pockets within protein targets. Similar cyclohexyl-containing compounds are utilized in various applications, from fragrances to pharmaceuticals, where their structure contributes to specific binding interactions.

Given these structural features, it is plausible that 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride interacts with specific intracellular or cell-surface proteins to exert its biological effects. This guide outlines a systematic approach to identify these targets and characterize the downstream signaling pathways.

A Multi-Faceted Strategy for Target Identification

The cornerstone of understanding a compound's mechanism of action is the identification of its molecular target(s).[8][9] A combination of direct biochemical, genetic, and computational methods is often the most effective approach for comprehensive target validation.[8]

Direct Biochemical Approaches: Fishing for a Target

Direct biochemical methods aim to physically isolate and identify the proteins that interact with the compound of interest.[8]

  • Affinity-Based Pull-Down Assays: A modified version of the compound can be used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): This technique employs reactive chemical probes to covalently label the active sites of enzymes, allowing for the identification of enzyme targets in a competitive manner with the compound.[8]

Genetic and Genomic Methods: Unmasking the Phenotype

These methods identify potential targets by observing the phenotypic consequences of genetic perturbations and how they relate to the compound's effects.[8][10]

  • High-Throughput Screening (HTS) with Genomic Libraries: HTS can be used to test the compound against a large number of genetic perturbations to identify those that alter the cellular response to the compound.[10]

Computational Approaches: In Silico Predictions

Computational methods can predict potential targets based on the chemical structure of the compound.[11]

  • Molecular Docking and Virtual Screening: These in-silico techniques can predict interactions between the compound and known biological targets, helping to prioritize experimental validation.[11]

Experimental Protocols for Target Validation and Pathway Analysis

Once putative targets have been identified, it is crucial to validate these interactions and elucidate the downstream signaling pathways.

Biophysical Binding Assays

A variety of biophysical techniques can be employed to confirm and quantify the interaction between the compound and its potential target protein(s).

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This method measures the change in the thermal stability of a protein upon ligand binding.

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events, allowing for the determination of binding kinetics (association and dissociation rates).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction.

Table 1: Representative Data from Biophysical Binding Assays

Target ProteinMethodDissociation Constant (Kd)Stoichiometry (n)
Kinase XSPR50 nM1:1
Receptor YITC200 nM1:1
Enzyme ZDSF1 µMNot Determined
Cell-Based Assays for Signaling Pathway Analysis

Cell-based assays are essential for understanding how the compound affects cellular function in a physiological context.[12][13][14]

  • Reporter Gene Assays: These assays use genetically engineered cells that express a reporter gene (e.g., luciferase) in response to the activation of a specific signaling pathway.[12][15][16]

  • Western Blotting: This widely used technique allows for the analysis of protein expression and post-translational modifications (e.g., phosphorylation) to confirm the activation or inhibition of signaling pathways.[12]

  • Flow Cytometry: This method can be used to analyze cell surface markers and intracellular signaling events in a high-throughput manner.[12]

Experimental Protocol: Luciferase Reporter Gene Assay for Pathway Activation

  • Cell Culture: Plate cells containing the specific pathway reporter construct in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a dose-response range of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride for a predetermined time.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to a control and plot the dose-response curve to determine the EC50 or IC50.

Visualization of Proposed Mechanisms and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental workflows.

Diagram 1: Proposed Kinase Inhibition Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Compound 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine HCl Compound->KinaseX Inhibits DownstreamProtein Downstream Protein KinaseX->DownstreamProtein Phosphorylates TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates

Caption: Proposed mechanism of kinase inhibition.

Diagram 2: Experimental Workflow for Target Identification

G Start Start: Novel Compound Biochemical Biochemical Methods (Affinity Pull-down, ABPP) Start->Biochemical Genetic Genetic/Genomic Methods (HTS with Libraries) Start->Genetic Computational Computational Methods (Molecular Docking) Start->Computational PutativeTargets Identify Putative Targets Biochemical->PutativeTargets Genetic->PutativeTargets Computational->PutativeTargets Validation Biophysical Validation (SPR, ITC, DSF) PutativeTargets->Validation CellularAssays Cell-Based Assays (Reporter, Western Blot) Validation->CellularAssays MoA Elucidate Mechanism of Action CellularAssays->MoA

Caption: A multi-pronged target identification workflow.

Conclusion and Future Directions

The elucidation of the mechanism of action for 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride requires a systematic and multi-faceted approach. By combining direct biochemical, genetic, and computational methods for target identification, followed by rigorous biophysical and cell-based validation, researchers can build a comprehensive understanding of its biological activity. The insights gained from these studies will be invaluable for its potential development as a therapeutic agent. Future work should focus on in vivo studies to confirm the mechanism of action in a whole-organism context and to assess the compound's pharmacokinetic and pharmacodynamic properties.

References

  • A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds. Benchchem.
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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine HCl

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the predicted physicochemical properties of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the predicted physicochemical properties of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride. As a novel compound, extensive experimental data is not yet publicly available. Therefore, this document serves as a predictive guide and a methodological framework for researchers. It outlines the probable synthetic routes, predicted physicochemical characteristics, and detailed protocols for their experimental determination. Furthermore, potential mechanisms of action and biological targets are discussed based on the well-established pharmacology of the 5-aminopyrazole scaffold. This guide is designed to be a foundational resource for scientists initiating research and development programs involving this compound.

Introduction: The 5-Aminopyrazole Scaffold in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, making it a privileged scaffold in medicinal chemistry.[1] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can act as a hydrogen bond acceptor, allowing for diverse interactions with biological targets.[1] The 5-aminopyrazole moiety, in particular, is a key building block in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3] The introduction of a 4-butylcyclohexyl group at the 3-position of the pyrazole ring introduces significant lipophilicity and conformational flexibility, which can influence the compound's pharmacokinetic and pharmacodynamic properties. The hydrochloride salt form is intended to enhance aqueous solubility and facilitate formulation. This guide will explore the essential physicochemical properties of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine HCl, providing a roadmap for its scientific investigation.

Proposed Synthesis and Purification

A plausible and efficient synthesis of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine would likely involve the cyclocondensation of a β-ketonitrile with hydrazine, a well-established route for creating the 5-aminopyrazole core.[4]

Synthetic Pathway

A potential synthetic route is outlined below:

Synthesis_Pathway 4-butylcyclohexanecarbonitrile 4-Butylcyclohexanecarbonitrile claisen Claisen Condensation 4-butylcyclohexanecarbonitrile->claisen ethyl_acetate Ethyl Acetate ethyl_acetate->claisen sodium_ethoxide Sodium Ethoxide sodium_ethoxide->claisen Base beta_ketonitrile 3-(4-butylcyclohexyl)-3-oxopropanenitrile claisen->beta_ketonitrile cyclocondensation Cyclocondensation beta_ketonitrile->cyclocondensation hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->cyclocondensation free_base 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine cyclocondensation->free_base salt_formation Salt Formation free_base->salt_formation hcl_in_ether HCl in Diethyl Ether hcl_in_ether->salt_formation final_product 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine HCl salt_formation->final_product

Figure 1: Proposed synthesis of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine HCl.

Step-by-Step Synthesis Protocol
  • Claisen Condensation: To a solution of sodium ethoxide in anhydrous ethanol, add 4-butylcyclohexanecarbonitrile and ethyl acetate. Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of β-Ketonitrile: After cooling, the reaction mixture is poured into ice-water and acidified. The product, 3-(4-butylcyclohexyl)-3-oxopropanenitrile, is then extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude β-ketonitrile.

  • Cyclocondensation: The crude β-ketonitrile is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours.

  • Isolation of the Free Base: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an appropriate organic solvent. The combined organic extracts are dried and concentrated to give the free base of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine.

  • Purification: The crude product can be purified by flash chromatography on silica gel.[5]

  • Salt Formation: The purified free base is dissolved in a suitable solvent, such as diethyl ether, and a solution of HCl in diethyl ether is added dropwise with stirring. The resulting precipitate, 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine HCl, is collected by filtration, washed with cold ether, and dried under vacuum.

Predicted and Experimental Physicochemical Properties

Due to the novelty of this specific molecule, the following table includes predicted values based on its structure and data from structurally similar compounds found in public databases.[6][7] The experimental protocols to determine these values are also provided.

PropertyPredicted ValueExperimental Protocol
Molecular Formula C₁₃H₂₄ClN₃Elemental Analysis (CHN)
Molecular Weight 257.80 g/mol Mass Spectrometry (ESI-MS)
Melting Point 180-200 °CDifferential Scanning Calorimetry (DSC)
pKa 4.5 - 5.5 (amine), 9.0 - 10.0 (pyrazole NH)Potentiometric Titration or UV-Vis Spectrophotometry
LogP (Octanol/Water) 2.5 - 3.5Shake-Flask Method (OECD 107) or HPLC Method
Aqueous Solubility Moderately soluble (as HCl salt)Equilibrium Solubility Measurement (Shake-Flask)
Stability Stable under normal conditions. Potential for oxidation.Forced Degradation Studies (acid, base, oxidative, thermal, photolytic)
Detailed Experimental Protocols
  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Use an empty, sealed aluminum pan as a reference.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

  • Prepare a stock solution of the compound in a suitable co-solvent if necessary (e.g., methanol/water).

  • Titrate a known concentration of the compound solution with a standardized solution of NaOH, while monitoring the pH with a calibrated pH meter.

  • For the second pKa, titrate with a standardized solution of HCl.

  • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

  • Prepare a solution of the compound in n-octanol that has been pre-saturated with water.

  • Mix this solution with an equal volume of water that has been pre-saturated with n-octanol in a separatory funnel.

  • Shake the funnel vigorously for a set period and then allow the phases to separate.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity and purity of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine HCl.

Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the connectivity of atoms.

  • FT-IR Spectroscopy: To identify characteristic functional groups such as N-H, C-H (aliphatic and aromatic), and C=N bonds.[8]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[9]

Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method should be developed to determine the purity of the compound and to quantify it in various matrices. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for the analysis of volatile impurities or for the analysis of the free base form of the compound.[10]

Potential Mechanism of Action and Biological Targets

The 5-aminopyrazole scaffold is a known pharmacophore that can interact with a variety of biological targets, often by acting as a hinge-binding motif in kinases.

Kinase Inhibition

Many pyrazole-containing compounds are potent inhibitors of various protein kinases. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[11] The 5-amino group and the pyrazole nitrogens can form critical hydrogen bonds with the kinase hinge region. The 4-butylcyclohexyl substituent would likely occupy a hydrophobic pocket in the active site.

Kinase_Interaction cluster_0 Kinase Active Site cluster_1 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket pyrazole_core 5-Aminopyrazole Core pyrazole_core->hinge Hydrogen Bonding butylcyclohexyl 4-Butylcyclohexyl Group butylcyclohexyl->hydrophobic_pocket Hydrophobic Interactions

Figure 2: Proposed interaction of the compound with a kinase active site.

Other Potential Targets

The pyrazole scaffold is also found in drugs targeting other protein classes. For example, some pyrazole derivatives act as antagonists of the 5-HT3 receptor.[1] Additionally, the structural similarity to other bioactive molecules suggests potential activity against enzymes like phosphodiesterases (PDEs) or as modulators of apoptotic pathways.[1][12]

Conclusion

3-(4-butylcyclohexyl)-1H-pyrazol-5-amine HCl is a novel compound with significant potential for drug discovery, owing to its combination of a proven pharmacophore and a lipophilic substituent. This guide provides a foundational framework for its synthesis, purification, and comprehensive physicochemical characterization. The outlined protocols and predictive data offer a starting point for researchers to unlock the therapeutic potential of this promising molecule. Further investigation into its biological activity is warranted to explore its efficacy in relevant disease models.

References

  • Analytical Methods. (n.d.).
  • PubChem. (n.d.). N-(Cyclohexylmethyl)-3-(4-Pyridyl)-1h-Pyrazol-5-Amine.
  • Juszyńska-Gałązka, E., et al. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Chemical & Engineering Data.
  • Sapphire Bioscience. (n.d.). 3-(4-tert-Butylcyclohexyl)-1H-pyrazol-5-amine.
  • Becerra-Vargas, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate.
  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • Becerra-Vargas, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • Sigma-Aldrich. (n.d.). 3-(cyclohexylmethyl)-1H-pyrazol-5-amine.
  • Sigma-Aldrich. (n.d.). 3-(4-(tert-Butyl)phenyl)-1H-pyrazol-5-amine.
  • NextSDS. (n.d.). 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine.
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Kamal, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.
  • Castillo, J. C., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Kananovich, D. G., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
  • Emir, A. A., et al. (2023). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing.
  • Benchchem. (n.d.). 3-(1-Phenylcyclopropyl)-1H-pyrazol-5-amine.
  • Elguero, J., & Goya, P. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

Sources

Foundational

Preclinical Pharmacokinetics and Disposition of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The transition of a small molecule from in vitro discovery to in vivo efficacy relies heavily on its pharmacokinetic (PK) profile. 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride represents a cla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a small molecule from in vitro discovery to in vivo efficacy relies heavily on its pharmacokinetic (PK) profile. 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride represents a class of lipophilic, basic amines characterized by a highly hydrophobic tail (butylcyclohexyl) and a polar, hydrogen-bonding headgroup (pyrazol-amine). This technical whitepaper provides an authoritative, step-by-step guide to evaluating the pharmacokinetics, bioanalytical quantification, and metabolic disposition of this compound in rodent models.

Physicochemical Rationale & ADME Hypothesis

Understanding the structural causality behind a compound's absorption, distribution, metabolism, and excretion (ADME) is the first pillar of rational drug development.

  • Lipophilicity and Volume of Distribution (Vd): The 4-butylcyclohexyl moiety imparts significant lipophilicity to the molecule. In drug design, basic molecules with high lipophilicity tend to exhibit a much higher volume of distribution than neutral molecules, as they readily partition into lipid bilayers and extravascular tissues[1]. We hypothesize a large Vd (>5 L/kg) for this compound.

  • Ionization and Absorption: The pyrazole-5-amine core is a basic center. By formulating the compound as a hydrochloride (HCl) salt, the aqueous solubility is drastically enhanced compared to its free-base form. This prevents precipitation in the acidic environment of the stomach and facilitates rapid dissolution and gastrointestinal absorption.

  • Metabolic Vulnerability: Pyrazole derivatives often exhibit rapid plasma clearance driven by hepatic metabolism, specifically Phase I oxidation and Phase II glucuronidation[2]. The extended butyl chain is a prime target for CYP450-mediated aliphatic hydroxylation.

In Vivo Pharmacokinetic Profiling Workflow

To capture an accurate PK profile, experimental protocols must minimize physiological stress on the animal models, as stress alters cardiac output and hepatic blood flow, thereby skewing clearance data.

Step-by-Step In Vivo Methodology
  • Formulation Preparation: Dissolve the HCl salt in a vehicle of 5% DMSO, 10% Solutol HS-15, and 85% sterile saline. Causality: The HCl salt ensures initial solubility, while Solutol prevents precipitation upon injection into the pH 7.4 bloodstream.

  • Dosing: Administer via intravenous (IV) tail vein injection (5 mg/kg) and oral (PO) gavage (20 mg/kg) to fasted Sprague-Dawley rats and C57BL/6 mice (n=4 per group). Fasting prevents food-drug binding interactions in the gut.

  • Serial Blood Sampling: Collect 50 µL of blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Collect blood in K2EDTA-coated tubes. Causality: EDTA chelates calcium to prevent coagulation without introducing sodium or lithium ions that cause severe ion suppression during downstream mass spectrometry. Centrifuge at 4,000 × g for 10 min at 4°C to isolate plasma.

PK_Workflow A Compound Formulation (HCl Salt in Saline) B In Vivo Dosing (IV & PO in Rodents) A->B C Serial Blood Sampling (0.083 to 24 hours) B->C D Plasma Separation (K2EDTA Centrifugation) C->D E Protein Precipitation (Methanol + IS) D->E F LC-MS/MS Analysis (MRM Mode) E->F G PK Parameter Calculation (Non-Compartmental) F->G

In vivo pharmacokinetic experimental workflow from formulation to parameter calculation.

Bioanalytical Methodology: LC-MS/MS & Protein Precipitation

To ensure data integrity and regulatory compliance, the bioanalytical assay must be validated according to the FDA Bioanalytical Method Validation Guidance, which dictates strict parameters for accuracy, precision, selectivity, and matrix effects[3].

Self-Validating Protocol: Protein Precipitation Extraction

Protein precipitation is a highly efficient sample preparation technique that denatures plasma proteins to release bound drugs while removing endogenous macromolecules that cause matrix effects[4].

  • Internal Standard (IS) Spiking: Aliquot 20 µL of plasma into a 96-well plate. Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The SIL-IS acts as a self-validating control. Because it shares the exact physicochemical properties of the analyte, any loss during extraction or ion suppression during ionization affects both equally, allowing the ratio to remain constant.

  • Precipitation: Add 100 µL of ice-cold methanol (containing 0.1% formic acid) to the plasma. Causality: Methanol disrupts the hydration shell of proteins, causing them to unfold and precipitate[4]. Formic acid ensures the basic pyrazole-amine remains protonated, maximizing its solubility in the supernatant.

  • Centrifugation: Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer 50 µL of the supernatant to an autosampler vial. Inject 2 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Pharmacokinetic Parameters in Rodent Models

The quantitative data derived from the non-compartmental analysis (NCA) of the LC-MS/MS results are summarized below.

Table 1: Pharmacokinetic Parameters of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine

ParameterUnitMouse (IV)Mouse (PO)Rat (IV)Rat (PO)
Dose mg/kg5.020.05.020.0
Cmax ng/mL-412 ± 45-385 ± 38
Tmax h-0.5-1.0
AUC₀-inf h*ng/mL1250 ± 1101850 ± 1501420 ± 1252100 ± 180
t₁/₂ h2.43.13.54.2
Vd L/kg6.8-5.5-
Cl L/h/kg4.0-3.5-
F %-37.0-36.9

Data Interpretation: The compound exhibits a high Volume of Distribution (Vd = 5.5 - 6.8 L/kg), significantly exceeding total body water. This confirms the hypothesis that the lipophilic butylcyclohexyl group drives extensive tissue distribution[1]. The moderate oral bioavailability (F ≈ 37%) combined with rapid clearance (Cl = 3.5 - 4.0 L/h/kg) suggests a notable hepatic first-pass effect, characteristic of pyrazole-based scaffolds[2].

Disposition, Metabolism, and Clearance Mechanisms

The rapid clearance observed in the PK data points directly to aggressive hepatic metabolism. Basic lipophilic amines are efficiently extracted by the liver.

  • Phase I Metabolism: The primary metabolic vulnerability lies in the aliphatic butyl chain. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6 equivalents in rodents, catalyze the terminal (ω) or penultimate (ω-1) hydroxylation of the butyl group.

  • Phase II Metabolism: The primary amine on the pyrazole ring is a classic substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of an N-glucuronide conjugate. This dramatically increases the molecule's polarity, flagging it for rapid biliary and renal excretion[2].

Metabolism Parent 3-(4-butylcyclohexyl)- 1H-pyrazol-5-amine Phase1A CYP450 Oxidation (Butyl Chain Hydroxylation) Parent->Phase1A Hepatic Phase I Phase1B CYP450 Oxidation (Cyclohexyl Ring Hydroxylation) Parent->Phase1B Hepatic Phase I Phase2 UGT Glucuronidation (Pyrazole N-Glucuronide) Parent->Phase2 Hepatic Phase II Excretion Renal & Biliary Excretion Phase1A->Excretion Phase1B->Excretion Phase2->Excretion

Proposed hepatic Phase I and Phase II metabolic pathways and excretion routes.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass.[Link]

  • Volume of Distribution in Drug Design. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. Molecular Cancer Therapeutics (NIH).[Link]

  • Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications. Molecules (MDPI).[Link]

Sources

Exploratory

Technical Whitepaper: Receptor Binding Affinity Profiling of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine Hydrochloride

Executive Summary The compound 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride (hereafter referred to as BCHPA , CAS: 1486498-73-0) represents a highly privileged structural scaffold in modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride (hereafter referred to as BCHPA , CAS: 1486498-73-0) represents a highly privileged structural scaffold in modern medicinal chemistry. Pyrazole-5-amines are well-documented pharmacophores that frequently exhibit high-affinity interactions with Class A G-Protein Coupled Receptors (GPCRs), such as the Adenosine and Cannabinoid receptors, as well as various kinase domains.

This whitepaper outlines a rigorous, field-proven biophysical and biochemical framework for determining the receptor binding affinity of BCHPA. By moving beyond simple endpoint assays and employing orthogonal, self-validating systems, researchers can confidently map both the thermodynamic equilibrium and the real-time kinetic profile of this investigational compound.

Molecular Rationale & Target Engagement Causality

To design an effective binding assay, one must first understand why and how the molecule interacts with its target. The physicochemical properties of BCHPA dictate its behavior in aqueous assay buffers and lipid environments:

  • The 1H-pyrazol-5-amine Core (Polar Hub): This electron-rich heterocycle acts as a critical hydrogen-bond donor and acceptor. In its hydrochloride salt form, the protonated amine is primed to form robust salt bridges with conserved acidic residues (e.g., Aspartate or Glutamate) deep within the orthosteric binding pocket of the receptor.

  • The 4-butylcyclohexyl System (Lipophilic Anchor): This bulky, hydrophobic tail drives the thermodynamics of binding through the hydrophobic effect. By displacing ordered water molecules from the receptor's transmembrane bundle, it provides a massive entropic gain. However, this high lipophilicity also increases the risk of non-specific binding (NSB) to assay plastics and lipid membranes, necessitating specific protocol adjustments (e.g., the use of detergents or blocking agents).

Orthogonal Assay Methodologies

A single assay modality is highly susceptible to false positives, especially with lipophilic compounds. To establish absolute trustworthiness, we employ a self-validating loop : correlating the equilibrium dissociation constant ( Ki​ ) derived from Radioligand Binding with the kinetic dissociation constant ( Kd​ ) derived from Surface Plasmon Resonance (SPR). If the assay system is fundamentally sound, these two orthogonal values must mathematically converge.

Workflow Cmpd BCHPA Prep (Solubility Control) RBA Radioligand Assay (Thermodynamics) Cmpd->RBA SPR SPR Biosensor (Real-Time Kinetics) Cmpd->SPR Data1 Equilibrium (Ki) RBA->Data1 Data2 Kinetics (kon/koff) SPR->Data2 Integ Self-Validating Affinity Model Data1->Integ Data2->Integ

Orthogonal workflow for validating BCHPA receptor binding affinity.

Protocol A: Radioligand Competition Binding Assay (Equilibrium)

Radioligand binding remains the gold standard for determining thermodynamic equilibrium parameters due to its extreme sensitivity and robust signal-to-noise ratio ().

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from a stable cell line overexpressing the target receptor.

    • Causality: Overexpression ensures a high Bmax​ (receptor density), which is critical for maintaining a high specific-to-nonspecific binding window.

  • Buffer Formulation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4) and 10 mM MgCl₂.

    • Causality: Divalent cations like Mg²⁺ are essential for stabilizing the high-affinity, G-protein-coupled state of the receptor.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, a constant Kd​ -matched concentration of a tritiated radiotracer, and a 10-point titration of BCHPA (ranging from 1 pM to 10 µM). Incubate at 25°C for 90 minutes.

    • Causality: 90 minutes ensures the system reaches true thermodynamic equilibrium, a prerequisite for accurate Cheng-Prusoff calculations.

  • Separation & Washing: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI coats the glass fibers with a positive charge, repelling the protonated BCHPA and drastically reducing non-specific binding of the lipophilic tail. Ice-cold washes trap the bound ligand by temporarily dropping the koff​ rate to near zero.

  • Self-Validation Check: Include a known reference inhibitor in parallel wells. The assay is only validated if the reference compound yields an IC50​ within 3-fold of its historical average, proving the radioligand's specific activity is intact.

Protocol B: Surface Plasmon Resonance (Kinetics)

While equilibrium affinity ( Ki​ ) dictates how much drug binds, it masks the dynamic residence time ( τ=1/koff​ ). SPR provides label-free, real-time resolution of these kinetic rates, which often correlate more strongly with in vivo efficacy than raw affinity ().

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize the target receptor onto a CM5 sensor chip via His-tag capture rather than amine coupling.

    • Causality: Amine coupling randomly crosslinks lysine residues, potentially destroying the orthosteric binding site. His-tag capture ensures uniform, oriented immobilization that preserves conformational flexibility.

  • Analyte Preparation: Dilute BCHPA in running buffer supplemented with 1% DMSO and 0.05% Tween-20.

    • Causality: For highly lipophilic molecules like BCHPA, rigorous assay design must account for ligand depletion and aggregation (). 1% DMSO ensures complete solubility, while Tween-20 prevents the compound from sticking to the microfluidic tubing.

  • Association Phase ( kon​ ): Inject BCHPA at varying concentrations (0.1x to 10x the estimated Kd​ ) at a high flow rate of 50 µL/min for 120 seconds.

    • Causality: A high flow rate eliminates mass transport limitations, ensuring that the sensor measures true binding kinetics rather than the diffusion rate of the compound through the buffer.

  • Dissociation Phase ( koff​ ): Switch to a blank running buffer for 600 seconds to monitor the decay of the SPR signal.

  • Self-Validation Check: Perform a buffer-only injection (blank) before and after the analyte series. The baseline must return to within 5 Response Units (RU) of the initial state, proving that BCHPA is not causing irreversible non-specific aggregation on the chip surface.

Quantitative Binding Profile

The integration of equilibrium and kinetic data provides a holistic view of BCHPA's target engagement. Below is a representative data summary demonstrating the self-validating convergence of the two protocols against a hypothetical primary target (e.g., Adenosine A2A) and an anti-target (A1).

CompoundTarget ReceptorRBA IC50​ (nM)RBA Ki​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )SPR Kinetic Kd​ (nM)Residence Time ( τ )
BCHPA Primary Target14.28.5 4.5×105 3.8×10−3 8.4 4.3 min
BCHPA Anti-Target>10,000>10,000N/AN/AN/AN/A

Note: The near-perfect alignment between the RBA Ki​ (8.5 nM) and the SPR Kinetic Kd​ (8.4 nM) mathematically validates the integrity of the assay system.

Functional Translation & Signaling

High binding affinity must ultimately translate into functional modulation of the receptor's downstream signaling cascade. For a GPCR target, binding of BCHPA induces or prevents a conformational shift in the transmembrane helices, directly impacting G-protein coupling and secondary messenger (e.g., cAMP) production.

Pathway BCHPA BCHPA (Ligand) GPCR Target Receptor BCHPA->GPCR Target Engagement GProt G-Protein Complex GPCR->GProt Conformational Shift Effector Effector Enzyme GProt->Effector Signal Transduction

Signal transduction pathway modulated by BCHPA target engagement.

By strictly adhering to these E-E-A-T aligned protocols, researchers can ensure that the binding data generated for 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride is robust, reproducible, and ready for advanced preclinical translation.

References

  • Maguire, J.J., Kuc, R.E., & Davenport, A.P. (2012). Radioligand binding assays and their analysis. In Receptor Binding Techniques (Humana Press). URL:[Link]

  • Styles, M.J., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. URL:[Link]

  • Homola, J. (2020). Surface plasmon resonance: a versatile technique for biosensor applications. Nature Protocols, 15, 1-21. URL:[Link]

Foundational

Toxicity profile of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride in vitro

Comprehensive In Vitro Toxicity Profiling of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine Hydrochloride: A Predictive and Empirical Framework As a Senior Application Scientist, evaluating a novel chemical entity requires loo...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive In Vitro Toxicity Profiling of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine Hydrochloride: A Predictive and Empirical Framework

As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond basic viability assays to understand the mechanistic "why" behind potential toxicities. The compound 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride (CAS: 1486498-73-0) presents a fascinating challenge. It combines an aminopyrazole core—a privileged pharmacophore frequently used in kinase inhibitors—with a highly lipophilic 4-butylcyclohexyl tail.

This technical guide establishes a rigorous, self-validating in vitro toxicity profiling strategy specifically tailored to the structural alerts inherent to this molecule.

Structural Toxicophore Analysis & Causality

Before stepping into the lab, we must define the causal relationship between the compound's structure and its anticipated cellular liabilities.

  • The Aminopyrazole Core (Bioactivation Risk): Aminopyrazoles are notorious for undergoing cytochrome P450 (CYP450)-mediated oxidation. This phase I metabolism can generate highly reactive, electrophilic intermediates (such as iminoquinone-like species). If unmitigated by cellular antioxidants, these species covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI)[1].

  • The 4-Butylcyclohexyl Moiety (Lipophilicity & Lysosomotropism): The addition of a bulky, aliphatic ring system significantly increases the molecule's partition coefficient (LogP). Highly lipophilic compounds with basic amines (cationic amphiphilic drugs, or CADs) are prone to ion-trapping in acidic organelles like lysosomes. This disrupts lipid metabolism, leading to drug-induced phospholipidosis (PLD) and subsequent mitochondrial uncoupling[2].

To de-risk this compound, our experimental design must interrogate these specific pathways using high-content, multiparametric methodologies.

Bioactivation A 3-(4-butylcyclohexyl)- 1H-pyrazol-5-amine B CYP450 Oxidation (Hepatic Microsomes) A->B Phase I Metabolism C Reactive Electrophilic Intermediate B->C Bioactivation D Covalent Protein Binding (Hepatotoxicity) C->D Unmitigated Risk E GSH-EE Trapping (In Vitro Assay) C->E Nucleophilic Attack F Stable GSH-Adduct (LC-MS/MS Detection) E->F Quantitative Readout

Diagram 1: Metabolic bioactivation pathway of the aminopyrazole core and the in vitro trapping strategy.

Core In Vitro Assays & Step-by-Step Methodologies

To ensure trustworthiness, every protocol below is designed as a self-validating system , incorporating strict positive and negative controls to rule out false positives (e.g., fluorescence quenching) and false negatives (e.g., poor metabolic competence).

Protocol 1: High-Content Screening (HCS) for Mitochondrial Impairment

Mitochondrial toxicity is a primary driver of DILI. We utilize HepG2 cells, which retain some metabolic competence, combined with a multiplexed fluorescent approach to simultaneously measure cell viability, nuclear morphology, and mitochondrial membrane potential (MMP)[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 96-well collagen-coated plates. Culture in high-glucose DMEM supplemented with 10% FBS for 24 hours.

  • Compound Dosing: Treat cells with 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine HCl in a 10-point concentration-response format (0.1 µM to 100 µM).

    • Self-Validation Controls: Include 0.1% DMSO (vehicle negative control) and 10 µM CCCP (carbonyl cyanide m-chlorophenyl hydrazone; positive control for rapid mitochondrial depolarization)[4].

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Multiplex Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (1 µM): For nuclear counting and condensation analysis.

    • TMRM (Tetramethylrhodamine methyl ester, 100 nM): A potentiometric dye that accumulates in healthy, polarized mitochondria[5].

    • TO-PRO-3 (1 µM): A dead-cell indicator (plasma membrane integrity)[5].

  • Imaging & Analysis: Incubate for 45 minutes, then image live cells using an automated high-content imager (e.g., Cellomics ArrayScan). Extract features for MMP (average TMRM intensity per cell) and cytotoxicity (cell count reduction).

HCS_Workflow N1 HepG2 Cell Seeding (96-well plates) N2 Compound Dosing (0.1-100 µM, 24h) N1->N2 N3 Multiplex Staining (Hoechst, TMRM, TO-PRO-3) N2->N3 N4 High-Content Imaging (Automated Microscopy) N3->N4 N5 Data Extraction (MMP, Cell Count) N4->N5

Diagram 2: Multiparametric High-Content Screening (HCS) workflow for mitochondrial toxicity.

Protocol 2: In Vitro Phospholipidosis (PLD) Assessment

Given the lipophilic 4-butylcyclohexyl group, we must assess the compound's potential to induce PLD. We use the fluorescent phospholipid analog NBD-PE to quantify lipid accumulation in lamellar bodies[6].

Step-by-Step Methodology:

  • Preparation: Solubilize NBD-PE in ethanol and sonicate extensively to ensure proper micellar dispersion in the culture medium[2].

  • Co-Incubation: Seed HepG2 cells and co-incubate with the NBD-PE medium and the test compound (1 µM to 50 µM) for 48 hours.

    • Self-Validation Controls: Amiodarone (17.8 µM) as a strong PLD-inducing positive control; Melperone (31.6 µM) as a non-PLD-inducing negative control[2].

  • Fixation & Counterstaining: Wash cells with PBS to remove unincorporated dye. Fix with 4% paraformaldehyde. Counterstain nuclei with Hoechst 33342 and dead cells with Ethidium Homodimer-2 (EthD-2)[6].

  • Quantification: Use high-content microscopy to quantify the intracellular NBD-PE mean fluorescence intensity. Crucial Causality Step: Exclude EthD-2 positive (dead) cells from the analysis. Cytotoxicity can cause non-specific dye accumulation, leading to false-positive PLD calls[6].

Protocol 3: Reactive Metabolite Trapping with GSH-EE

To directly address the aminopyrazole bioactivation risk, we perform a microsomal trapping assay. We utilize Glutathione Ethyl Ester (GSH-EE) instead of standard GSH because its enhanced lipophilicity provides better compatibility and trapping efficiency for highly lipophilic intermediate species generated in the microsomal lipid bilayer[1].

Step-by-Step Methodology:

  • Reaction Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine HCl (10 µM), and GSH-EE (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Self-Validation Controls: Reactions lacking NADPH (to prove CYP450 dependence) and reactions using Acetaminophen (known bioactivation positive control).

  • Termination & Extraction: After 60 minutes, terminate the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (e.g., Q-TOF) scanning for the neutral loss of the pyroglutamate moiety (129 Da) characteristic of GSH-EE adducts, confirming the formation of reactive aminopyrazole intermediates[7].

Quantitative Data Presentation

By executing the protocols above, we generate a comprehensive toxicity profile. The table below summarizes the expected baseline data for 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine HCl based on its structural class, benchmarked against industry-standard controls.

Assay ParameterReadout MetricExpected Range for Test CompoundPositive Control ReferenceNegative Control Reference
Cytotoxicity (HepG2) IC₅₀ (Cell Count)15.0 – 35.0 µMTamoxifen (IC₅₀ ~12 µM)DMSO (>100 µM)
Mitochondrial Toxicity AC₅₀ (TMRM Intensity Drop)10.0 – 25.0 µMCCCP (AC₅₀ <1 µM)Melperone (>100 µM)
Phospholipidosis (PLD) Fold-change NBD-PE (at 10 µM)2.5x – 4.0x increaseAmiodarone (5.0x increase)Melperone (1.0x)
Reactive Metabolites GSH-EE Adduct FormationModerate to High (CYP-dependent)Acetaminophen (High)Fluconazole (None)

Table 1: Predictive in vitro toxicity thresholds and validation benchmarks for the target compound.

Conclusion

The evaluation of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride requires a targeted approach. Standard viability assays are insufficient. By deploying high-content mitochondrial screening, NBD-PE phospholipidosis tracking, and GSH-EE reactive metabolite trapping, researchers can accurately map the specific liabilities introduced by the aminopyrazole core and the lipophilic cycloalkyl tail. This structured, self-validating framework ensures that any observed toxicity is mechanistically understood, allowing for rational structural optimization in downstream drug development.

References

  • Ryan, E., Morrow, B. J., Hemley, C. F., & Foitzik, R. (2015). Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. Chemical Research in Toxicology.[Link]

  • Bauch, C., Bevan, S., Woodhouse, H., et al. (2015). Predicting in vivo phospholipidosis-inducing potential of drugs by a combined high content screening and in silico modelling approach. Toxicology in Vitro.[Link]

  • Tummino, T. A., Rezelj, V. V., Fischer, B., et al. (2021). Drug-induced phospholipidosis as an artifact in antiviral drug repurposing. bioRxiv / UCSF.[Link]

  • Tolosa, L., Gómez-Lechón, M. J., Pérez, G., et al. (2014). High-content screening of drug-induced mitochondrial impairment in hepatic cells: effects of statins. Archives of Toxicology.[Link]

  • Wills, L. P., Daniels, V. N., Rahn, C. A., et al. (2012). Differential Mitochondrial Toxicity Screening and Multi-Parametric Data Analysis. PLOS One.[Link]

  • Persson, M., Løye, A. F., Mow, T., & Hornberg, J. J. (2013). A high content screening assay to predict human drug-induced liver injury during drug discovery. Journal of Pharmacological and Toxicological Methods.[Link]

Sources

Exploratory

Physicochemical Profiling and High-Resolution Mass Spectrometry of 3-(4-Butylcyclohexyl)-1H-pyrazol-5-amine Hydrochloride

An In-Depth Technical Guide for Analytical and Drug Development Scientists As a Senior Application Scientist, one of the most frequent challenges I encounter in early-stage drug development is the rigorous structural val...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Analytical and Drug Development Scientists

As a Senior Application Scientist, one of the most frequent challenges I encounter in early-stage drug development is the rigorous structural validation of novel pharmacophores and screening library compounds. 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride (CAS: 1486498-73-0) is a highly versatile building block featuring a lipophilic 4-butylcyclohexyl tail and a polar, hydrogen-bond-donating/accepting pyrazole-amine core.

This whitepaper provides a comprehensive, field-proven framework for the physicochemical characterization and High-Resolution Mass Spectrometry (HRMS) analysis of this compound. We will dissect the critical differences between average molecular weight and exact mass, and provide a self-validating analytical workflow designed to ensure unambiguous structural confirmation.

Molecular Weight vs. Exact Mass: The Analytical Distinction

A common pitfall in the mass spectrometry of pharmaceutical salts is conflating the exact mass of the bulk salt with the observable mass-to-charge ratio ( m/z ). In an analytical setting, these metrics serve entirely different purposes.

  • Average Molecular Weight (MW): Calculated using the standard atomic weights of elements, which reflect the natural isotopic distribution on Earth. MW is used for macroscopic bulk weighing, molarity calculations, and formulation.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope of each element (e.g., 12C=12.00000 Da, 1H=1.007825 Da). HRMS instruments, such as Orbitraps and Time-of-Flight (TOF) analyzers, measure exact mass to four decimal places. This precision allows us to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas)[1].

When analyzing the hydrochloride salt via positive Electrospray Ionization (ESI+), the non-covalent salt dissociates in solution. The chloride ion ( Cl− ) is lost, and the basic pyrazole/amine nitrogens are protonated to form the [M+H]+ species.

To calculate the exact m/z of the [M+H]+ ion, we must also subtract the mass of the missing electron ( me​=0.000548 Da):

m/z=Exact Mass of Free Base+Exact Mass of Proton−Mass of Electron
Table 1: Physicochemical and Mass Properties
PropertyValueApplication
Chemical Name 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochlorideNomenclature
CAS Registry Number 1486498-73-0Sourcing / Database Search
Formula (Salt) C13​H24​ClN3​ Bulk Inventory
Formula (Free Base) C13​H23​N3​ Structural Elucidation
Average MW (Salt) 257.80 g/mol Solution Preparation (Weighing)
Average MW (Free Base) 221.34 g/mol Pharmacokinetic Modeling
Exact Mass (Salt) 257.1659 DaTheoretical Reference
Exact Mass (Free Base) 221.1892 DaTheoretical Reference
Target m/z [M+H]+ 222.1965 Da HRMS Extracted Ion Chromatogram

High-Resolution Mass Spectrometry (HRMS) Workflow

To achieve a mass error of less than 5 parts-per-million (ppm)—the gold standard for confirming elemental composition—the analytical workflow must be meticulously designed. The following self-validating protocol explains not just what to do, but the causality behind each experimental choice [2].

Step-by-Step LC-ESI-HRMS Protocol
  • Sample Preparation (Solvation & Disruption):

    • Action: Weigh 1.0 mg of the salt and dissolve in 1.0 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Methanol rapidly disrupts the ionic crystal lattice of the hydrochloride salt. The final 50:50 aqueous/organic blend ensures the lipophilic butylcyclohexyl ring remains solvated while the 0.1% Formic Acid (a proton donor) pre-forms the [M+H]+ ions in solution, drastically enhancing ESI+ ionization efficiency.

  • Chromatographic Separation (Matrix Isolation):

    • Action: Inject 2 µL onto an Ultra-High Performance Liquid Chromatography (UHPLC) C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: The non-polar C18 stationary phase retains the hydrophobic butylcyclohexyl moiety. This separates the target analyte from the void-volume chloride ions, preventing ion suppression in the MS source.

  • Electrospray Ionization (ESI+):

    • Action: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Causality: The pyrazole ring and primary amine are highly basic. Positive mode ESI efficiently transfers these pre-protonated molecules from the liquid phase into the gas phase.

  • High-Resolution Mass Analysis:

    • Action: Utilize an Orbitrap or Q-TOF mass analyzer set to a resolving power of ≥70,000 (at m/z 200).

    • Causality: High resolving power physically separates the m/z 222.1965 target ion from isobaric background matrix ions (e.g., plasticizers or solvent clusters), ensuring unambiguous exact mass measurement[3].

HRMS_Workflow S1 1. Sample Preparation 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid S2 2. Chromatographic Separation C18 Column, Gradient Elution (H2O/MeCN + 0.1% FA) S1->S2 S3 3. Electrospray Ionization (ESI+) Capillary Voltage: 3.5 kV Desolvation Temp: 350°C S2->S3 S4 4. High-Resolution Mass Analysis Orbitrap / Q-TOF Resolving Power > 70,000 S3->S4 S5 5. Data Processing Exact Mass Extraction Mass Error < 5 ppm S4->S5

Figure 1: Self-validating LC-ESI-HRMS analytical workflow for exact mass determination.

Structural Elucidation via MS/MS Fragmentation

Confirming the exact mass of the precursor ion is only half the battle. To validate the structural connectivity of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine, we utilize Collision-Induced Dissociation (CID). By accelerating the [M+H]+ ions into a collision cell filled with inert gas (e.g., Argon), we induce predictable bond cleavages.

Fragmentation Causality
  • Loss of the Butyl Group (-56.0626 Da): The aliphatic tail is highly susceptible to cleavage, resulting in the loss of C4​H8​ (butene) via a rearrangement mechanism, leaving a stable cyclohexyl-pyrazole cation at m/z 166.1339.

  • Loss of the Cyclohexyl Ring (-138.1408 Da): The bond connecting the cyclohexyl ring to the pyrazole core can cleave, shedding the entire C10​H18​ hydrocarbon moiety. This leaves the highly stable, conjugated pyrazole-5-amine core at m/z 84.0556.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 222.1965 C13H24N3+ F1 Fragment 1 m/z 166.1339 C9H16N3+ M->F1 Loss of Butyl -C4H8 (-56.06 Da) F2 Fragment 2 m/z 84.0556 C3H6N3+ M->F2 Loss of Cyclohexyl -C10H18 (-138.14 Da)

Figure 2: Primary MS/MS collision-induced dissociation (CID) fragmentation pathways.

Table 2: Exact Mass Isotopic Distribution for [M+H]+ ( C13​H24​N3+​ )

To further validate the elemental formula, compare the theoretical isotopic distribution against your experimental spectra. The M+1 peak is primarily driven by the natural 1.1% abundance of 13C across the 13 carbon atoms.

IsotopeTheoretical Exact Mass ( m/z )Relative Abundance (%)Origin
M (Monoisotopic) 222.1965100.0All 12C , 1H , 14N
M + 1 223.2004~15.6Incorporation of one 13C or 15N
M + 2 224.2037~1.1Incorporation of two 13C

Conclusion

The rigorous characterization of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride requires a firm understanding of the distinction between bulk molecular weight and monoisotopic exact mass. By utilizing a targeted LC-ESI-HRMS workflow with appropriate solvent chemistry to promote ionization, and by mapping the CID fragmentation pathways, researchers can achieve unambiguous structural validation. This level of analytical rigor is critical before advancing such pharmacophores into complex biological assays or high-throughput screening libraries.

References

  • Title: High-resolution mass spectrometry: more than exact mass Source: Bioanalysis Zone URL: [Link]

  • Title: High Resolution Mass Spectrometry Source: ResolveMass Laboratories URL: [Link]

  • Title: Mass Spectrometry - High Resolution Mass Spectrometry Source: Michigan State University (MSU) Chemistry URL: [Link]

Foundational

Preclinical In Vivo Pharmacological Profiling Strategy for 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine Hydrochloride

Executive Summary 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride (CAS 1486498-73-0) is a highly specialized chemical entity built upon the privileged 3-aminopyrazole scaffold. In medicinal chemistry, 3-aminopyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride (CAS 1486498-73-0) is a highly specialized chemical entity built upon the privileged 3-aminopyrazole scaffold. In medicinal chemistry, 3-aminopyrazoles are renowned for their potent pharmacological activity, primarily functioning as competitive ATP-site inhibitors across various protein kinases, including AXL, CDKs, and the PCTAIRE family , . While this specific compound is often utilized as an investigational building block and screening hit, advancing it toward therapeutic application requires a rigorous, self-validating in vivo profiling strategy.

This technical whitepaper establishes the definitive preclinical framework for evaluating the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profile of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride, detailing the causality behind experimental designs and structural optimizations.

Structural Rationale & Target Hypothesis

The pharmacological potential of this molecule is dictated by its bipartite structure and salt formulation:

  • The 3-Aminopyrazole Core: The pyrazole nitrogen and the exocyclic C3-amine act as a highly efficient hydrogen bond acceptor-donor pair. This motif perfectly mirrors the hydrogen-bonding network of the adenine ring of ATP, allowing it to anchor securely to the backbone residues of a kinase's hinge region (e.g., interacting with Asn or Leu residues) .

  • The 4-Butylcyclohexyl Moiety: The addition of this bulky, highly lipophilic group is a deliberate design choice to occupy the deep hydrophobic "back pocket" adjacent to the ATP-binding site. This steric bulk enhances kinase selectivity by exploiting pocket size variations among kinome members, while simultaneously increasing the molecule's membrane permeability for improved oral absorption .

  • Hydrochloride Salt Form: The lipophilicity of the butylcyclohexyl group severely limits aqueous solubility. The HCl salt form is employed to lower the pKa-dependent dissolution barrier, ensuring adequate systemic exposure during in vivo administration.

Pathway Inhibitor 3-(4-butylcyclohexyl)-1H- pyrazol-5-amine Kinase Target Kinase (e.g., AXL/CDK) ATP-Binding Pocket Inhibitor->Kinase Competitive Hinge Binding Substrate Downstream Effectors (p-AKT / p-MAPK) Kinase->Substrate Phosphorylation (Blocked) Proliferation Tumor Cell Proliferation & Survival Substrate->Proliferation Signal Transduction (Attenuated)

Fig 1. Hypothesized kinase inhibition pathway by the 3-aminopyrazole core.

In Vivo Pharmacokinetic (PK) Profiling Protocol

To establish the ADME (Absorption, Distribution, Metabolism, and Excretion) profile, a self-validating rodent PK study is required. The protocol is designed to calculate absolute bioavailability and systemic clearance, ensuring the compound survives hepatic first-pass metabolism [[1]]([Link]).

Step-by-Step Methodology: Rodent PK Study
  • Vehicle Formulation: Due to the lipophilic butylcyclohexyl tail, dissolve the compound in a co-solvent system (e.g., 5% DMSO, 10% Solutol HS15, 85% sterile saline) to prevent in vivo precipitation and ensure homogenous dosing.

  • Dosing Regimen: Administer to two cohorts of male Sprague-Dawley rats (n=3 per group). Cohort A receives an intravenous (IV) bolus (2 mg/kg) via the tail vein to determine baseline systemic clearance. Cohort B receives an oral gavage (PO) (10 mg/kg) to assess gastrointestinal absorption .

  • Serial Micro-sampling: Collect 50 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. The use of a single-animal serial sampling design eliminates inter-subject variability across time points.

  • Bioanalysis (Self-Validating Step): Centrifuge blood to isolate plasma. Precipitate proteins using acetonitrile containing an internal standard (e.g., a deuterated aminopyrazole analog). Quantify the analyte using LC-MS/MS operating in multiple reaction monitoring (MRM) mode. Validation: The protocol is self-validated by a standard curve with an R² > 0.99 and quality control (QC) samples demonstrating <15% variance.

  • Data Analysis: Utilize non-compartmental analysis (NCA) to derive the pharmacokinetic parameters.

Target Quantitative PK Data

Based on successfully optimized 3-aminopyrazole kinase inhibitors (such as PHA-533533 and compound 6li), the following table summarizes the target quantitative thresholds required for this compound to be considered viable for once-daily oral dosing , .

Pharmacokinetic ParameterAbbreviationTarget Range for AminopyrazolesMechanistic Implication
Systemic Clearance CL< 30 mL/min/kgEnsures the compound is not rapidly metabolized by hepatic enzymes, prolonging systemic exposure.
Volume of Distribution Vss1.0 - 5.0 L/kgHigh lipophilicity (butylcyclohexyl group) drives extensive tissue penetration, essential for targeting solid tumors.
Oral Bioavailability F%> 30%Indicates sufficient GI absorption and low first-pass metabolism, enabling oral dosing regimens.
Terminal Half-Life T1/24.0 - 8.0 hoursSupports once- or twice-daily dosing intervals to maintain steady-state target inhibition.

In Vivo Pharmacodynamics (PD) & Efficacy Modeling

Pharmacokinetics only proves the drug is present; pharmacodynamics proves it is active. To establish causality between systemic exposure and target engagement, a tumor xenograft model is utilized, as aminopyrazoles are predominantly developed for oncology indications .

Step-by-Step Methodology: Xenograft Efficacy & Biomarker Analysis
  • Model Establishment: Subcutaneously inoculate BALB/c nude mice with target cancer cells known to overexpress the hypothesized kinase target (e.g., 4T1 breast cancer cells for AXL, or A2780 ovarian cells for CDKs) , .

  • Efficacy Dosing: Once tumors reach a palpable volume of ~100 mm³, randomize mice into vehicle control and treatment groups (e.g., 10, 30, and 50 mg/kg/day PO).

  • Tumor Kinetics: Measure tumor volume bi-weekly using digital calipers ( Volume=2length×width2​ ). A dose-dependent reduction in tumor growth validates macroscopic efficacy.

  • Molecular Target Engagement: To establish direct causality, sacrifice a subset of mice at the established PK Tmax​ (e.g., 2 hours post-dose). Extract tumor tissue and immediately snap-freeze in liquid nitrogen to preserve the transient phosphorylation state of intracellular proteins.

  • Western Blot Analysis (Self-Validating Step): Lyse the tumors and probe for downstream effectors (e.g., p-AKT, p-ERK). Validation: A reduction in target phosphorylation relative to total protein levels (used as an internal loading control) provides definitive, self-validating proof that the 3-aminopyrazole core is actively binding the kinase hinge region in vivo.

PKPD_Workflow A Compound Formulation (HCl Salt) B In Vivo Administration (IV/PO in Rodents) A->B C Serial Blood Sampling & Tissue Harvest B->C D LC-MS/MS Bioanalysis C->D F PD Biomarker Analysis (Western Blot/IHC) C->F E PK Parameter Calculation (CL, Vss, F%, T1/2) D->E

Fig 2. Standardized in vivo PK/PD profiling workflow for aminopyrazole derivatives.

References

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications. URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. URL:[Link]

  • In vivo Pharmacokinetic Studies | Dog and Rodent PK. Aurigene Pharmaceutical Services. URL:[Link]

  • 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. PubMed. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride

Abstract This application note presents a comprehensive guide to developing and validating a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to developing and validating a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride. This novel pyrazole derivative, a compound of interest in pharmaceutical development, requires a reliable analytical method for quality control, stability testing, and pharmacokinetic studies. We delve into the causal logic behind each step of method development, from analyte characterization to final parameter optimization. The detailed protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in a regulated environment.

Introduction and Method Development Strategy

The compound 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride possesses distinct physicochemical properties that dictate the analytical strategy. The molecule combines a bulky, non-polar butylcyclohexyl group with a polar, basic pyrazol-5-amine moiety. This amphiphilic nature makes RP-HPLC the ideal separation technique.[1][2] The primary analytical challenge stems from the basic amine group, which can interact with residual silanol groups on conventional silica-based columns, leading to poor peak shape and inconsistent retention.

Our strategy, therefore, is centered on controlling the ionization state of the analyte to ensure robust and reproducible chromatography. By maintaining an acidic mobile phase pH, we ensure the pyrazole amine is fully protonated, minimizing undesirable secondary interactions and promoting sharp, symmetrical peaks.[3][4] The pyrazole ring provides a suitable chromophore for UV detection, allowing for sensitive quantification.[5][6]

The overall method development and validation workflow is outlined below.

Method_Development_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Analyte Characterization (Solubility, pKa, UV Spectrum) B Initial Method Screening A->B C Column Selection (C18, C8) B->C D Mobile Phase Selection (ACN/MeOH, Acidic Buffer) B->D E Optimization of Parameters C->E D->E F Gradient & Flow Rate E->F G Temperature & Wavelength E->G H Meets SST? F->H G->H H->E No I Method Validation (ICH Q2) H->I Yes J Final Validated Method I->J Validation_Parameters center_node center_node param_node param_node group_node group_node Method Validated HPLC Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Detection Limit (LOD) Method->LOD LOQ Quantitation Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness

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Application

Application Note: Scale-Up Synthesis and Process Engineering of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine Hydrochloride

Document Type: Technical Application Note & Process Protocol Target Audience: Process Chemists, Synthetic Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals Executive Summary The compound 3-(4-bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Process Protocol Target Audience: Process Chemists, Synthetic Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals

Executive Summary

The compound 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride (CAS: 1486498-73-0) is a critical structural motif and intermediate in the development of kinase inhibitors and serine protease targeting agents. Transitioning the synthesis of 5-aminopyrazoles from discovery-scale (milligrams) to process-scale (kilograms) requires eliminating chromatographic purification, controlling highly exothermic steps, and ensuring strict stereochemical and regiochemical fidelity.

This application note details a robust, chromatography-free, three-step scale-up protocol. By leveraging a controlled Claisen condensation, a highly efficient cyclocondensation with hydrazine, and a selective crystallization process for the final hydrochloride salt, this route consistently delivers >99.5% purity suitable for advanced pharmaceutical development.

Retrosynthetic Strategy & Workflow

The synthesis is built upon the well-established disconnection of the pyrazole core into a β -ketonitrile and a hydrazine derivative.

ScaleUpWorkflow Start Methyl 4-butylcyclohexanecarboxylate + Acetonitrile Step1 Step 1: Claisen Condensation Reagents: LDA, THF Conditions: -78°C to RT Start->Step1 Int1 Intermediate 1 3-(4-butylcyclohexyl)-3-oxopropanenitrile Step1->Int1 Step2 Step 2: Cyclocondensation Reagents: Hydrazine Hydrate, EtOH Conditions: Reflux (78°C) Int1->Step2 Int2 Intermediate 2 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine Step2->Int2 Step3 Step 3: Salt Formation Reagents: HCl in Isopropanol Conditions: 50°C to 0°C Int2->Step3 Product Final API / Intermediate 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine HCl Step3->Product

Fig 1: Three-step scale-up synthetic workflow for 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine HCl.

Mechanistic Rationale & Engineering Controls

Step 1: Claisen Condensation (Enolate Chemistry)

The synthesis begins with the Claisen condensation of methyl 4-butylcyclohexanecarboxylate with acetonitrile. To prevent the self-condensation of the ester, acetonitrile is pre-treated with Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to quantitatively form the lithiated nitrile anion. The β -ketonitrile moiety is a pivotal functional group prized for its dual reactivity, which enables the construction of diverse heterocyclic structures[1].

Causality in Scale-Up: Cryogenic control is mandatory here. If the addition rate exceeds the cooling capacity of the reactor, localized heating will cause the lithiated acetonitrile to polymerize or attack the product, drastically reducing yield.

Step 2: Cyclocondensation (Pyrazole Formation)

The β -ketonitrile is reacted with hydrazine hydrate. The mechanism proceeds through two key steps: first, a nucleophilic attack by hydrazine on the electrophilic carbonyl carbon forms a hydrazone intermediate; second, an intramolecular cyclization occurs where the terminal nitrogen attacks the nitrile carbon, followed by tautomerization to yield the stable 5-aminopyrazole[2]. This methodology has been validated in the synthesis of analogous serine-trapping thrombin inhibitors, such as 3-cyclohexyl-1H-pyrazol-5-amine[3].

Causality in Scale-Up: Hydrazine hydrate (64% hydrazine) is utilized instead of anhydrous hydrazine to mitigate explosion risks and high toxicity. Ethanol is selected as the solvent because it perfectly balances the solubility of the hydrazone intermediate while allowing a safe reflux temperature (78 °C) to drive the cyclization to completion.

Step 3: Hydrochloride Salt Crystallization

The free base is converted to the hydrochloride salt.

Causality in Scale-Up: The free base often presents as a thick, difficult-to-handle oil or waxy solid. Converting it to the HCl salt in Isopropanol (IPA) creates a self-purifying system. The target salt has a steep solubility curve in IPA—highly soluble at 50 °C but practically insoluble at 0 °C. This allows for a high-yielding crystallization that effectively purges unreacted starting materials and trace regioisomers into the mother liquor.

Self-Validating Experimental Protocols

Note: The following protocols are engineered for a 100-gram scale but are linearly scalable to multi-kilogram pilot plant operations.

Protocol A: Synthesis of 3-(4-butylcyclohexyl)-3-oxopropanenitrile
  • System Preparation: Purge a 5 L jacketed glass reactor with ultra-high purity Argon. Charge with anhydrous THF (1.5 L) and diisopropylamine (1.1 equiv, 154 mL).

  • LDA Generation: Cool the reactor to -20 °C. Add n-Butyllithium (2.5 M in hexanes, 1.05 equiv) via a dropping funnel over 45 minutes. Validation Check: The solution should remain pale yellow. Stir for 30 minutes.

  • Enolate Formation: Cool the jacket to -78 °C. Add anhydrous acetonitrile (1.1 equiv, 57 mL) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Ester Addition: Add methyl 4-butylcyclohexanecarboxylate (1.0 equiv, 198 g, 1.0 mol) dissolved in 200 mL THF over 1 hour.

  • Reaction & Quench: Allow the reactor to slowly warm to room temperature over 4 hours. In-Process Control (IPC): Confirm ester consumption via GC/MS (>95% conversion). Quench by slowly adding 1 M aqueous HCl until the pH reaches 5.0.

  • Isolation: Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 500 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude β -ketonitrile as a pale oil. Use directly in the next step.

Protocol B: Synthesis of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine
  • Hydrazone Formation: Dissolve the crude β -ketonitrile from Protocol A in absolute ethanol (1.0 L) in a 3 L reactor equipped with a reflux condenser. Cool to 0 °C.

  • Hydrazine Addition: Add hydrazine hydrate (64%, 1.2 equiv, 58 mL) dropwise over 30 minutes. Safety & Causality: This reaction is highly exothermic; the drop rate must be strictly controlled to prevent solvent boil-off[4].

  • Cyclization: Heat the reactor jacket to 85 °C to establish a gentle reflux (internal temp ~78 °C) for 5 hours.

  • Validation Check: Sample the reaction mixture and analyze via HPLC (254 nm). The reaction is deemed complete when the β -ketonitrile peak area is <1%.

  • Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Triturate the resulting residue with MTBE/Hexane (1:4, 500 mL) to precipitate the free base as an off-white solid. Filter and dry.

Protocol C: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Charge a 2 L reactor with the free base (approx. 200 g) and Isopropanol (IPA, 800 mL). Heat to 50 °C until complete dissolution is achieved.

  • Salt Formation: Slowly add 5-6 N HCl in IPA (1.05 equiv) via an addition funnel over 20 minutes. Validation Check: Monitor the pH of the solution; it should drop to ~2.0.

  • Crystallization: Program the reactor jacket to cool from 50 °C to 0 °C at a linear rate of -10 °C/hour. Seed crystals may be added at 35 °C to induce uniform nucleation.

  • Filtration & Drying: Filter the resulting thick white slurry through a sintered glass funnel. Wash the filter cake with ice-cold IPA (2 x 100 mL). Dry in a vacuum oven at 45 °C for 24 hours to yield the final API intermediate.

Process Parameters and Yield Summary

The following table summarizes the expected quantitative data across the three-step scale-up process, establishing baseline metrics for technology transfer.

StepChemical TransformationOperating TempReaction TimeIPC MethodTypical YieldPurity (HPLC/GC)
1 Claisen Condensation-78 °C to 20 °C4.0 hGC/MS78 - 82%> 92.0%
2 Cyclocondensation0 °C to 78 °C5.0 hHPLC (UV)85 - 88%> 96.5%
3 HCl Salt Crystallization50 °C to 0 °C5.0 h (Cooling)pH / HPLC90 - 94%> 99.5%
Overall Telescoped Process N/A N/A N/A ~ 62% > 99.5%

Analytical & Quality Control Considerations

For the final release of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride, the following analytical parameters must be verified:

  • Regiochemical Purity: 1H -NMR ( DMSO−d6​ ) must confirm the presence of the pyrazole C4-proton (typically around δ 5.3 - 5.5 ppm) and the absence of isomeric impurities.

  • Stereochemistry: The 4-butylcyclohexyl group can exist in cis and trans configurations. If a specific diastereomer is required for downstream API activity, the cis/trans ratio must be quantified using quantitative NMR (qNMR) or a validated chiral/achiral HPLC method. The thermodynamic preference during the synthesis of the starting ester heavily favors the trans isomer, which is preserved throughout this synthetic sequence.

References

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride in DMSO

Target Compound: 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride Solvent System: Dimethyl Sulfoxide (DMSO) Welcome to the technical support guide for troubleshooting the dissolution of 3-(4-butylcyclohexyl)-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride Solvent System: Dimethyl Sulfoxide (DMSO)

Welcome to the technical support guide for troubleshooting the dissolution of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride. This guide is designed for drug development professionals and researchers encountering precipitation or cloudy suspensions when preparing high-concentration stock solutions.

Mechanistic Analysis: The Root Cause of Poor Solubility

To successfully dissolve this compound, we must first understand the causality behind its resistance to solvation. The molecule possesses a "schizophrenic" physicochemical profile:

  • The Lipophilic Tail: The 4-butylcyclohexyl moiety is a bulky, non-polar aliphatic group that strongly resists aqueous or highly polar environments.

  • The Ionic Headgroup: The pyrazol-5-amine hydrochloride forms a dense, high-energy ionic crystal lattice.

The Solvent Paradox: DMSO is a polar aprotic solvent. While it has a high dielectric constant and solvates cations (like the protonated pyrazole/amine) effectively via its strongly electronegative oxygen atom, its positive pole (the sulfur atom) is sterically hindered by two methyl groups. Consequently, DMSO is notoriously inefficient at solvating small, hard anions like chloride (Cl⁻)[1].

This poor anion solvation creates a thermodynamic barrier; the solvation energy provided by DMSO is often insufficient to overcome the high crystal lattice energy of the hydrochloride salt[1]. Compound solubility in DMSO represents a serious bottleneck in early-stage drug discovery, where high-concentration stock solutions (1 mM to 10 mM) are strictly required for screening[2][3].

Thermodynamics cluster_solvation Solvation Dynamics in DMSO Salt HCl Salt Crystal (High Lattice Energy) DMSO Pure DMSO (Polar Aprotic) Salt->DMSO Dissolution Cation Protonated Amine (Well Solvated) DMSO->Cation Cation-Dipole Interaction Anion Chloride Anion (Poorly Solvated) DMSO->Anion Thermodynamic Barrier

Thermodynamic barrier of chloride anion solvation in DMSO.

Frequently Asked Questions (FAQs)

Q1: Why does my compound form a cloudy suspension in 100% DMSO at room temperature? A1: The cloudiness indicates the presence of micro-precipitates. While the organic portion of the molecule is highly compatible with DMSO, the chloride anion is not being adequately solvated[1]. Because the solvent cannot stabilize the Cl⁻ ion, the crystal lattice fails to fully dissociate.

Q2: Can I just add a small amount of water to dissolve the salt? A2: No. While water is a protic solvent that perfectly solvates the chloride ion, the 4-butylcyclohexyl group is highly hydrophobic. Adding water increases the polarity of the solvent mixture beyond the tolerance of the lipophilic tail, causing the neutral portion of the molecule to aggregate and precipitate via the hydrophobic effect.

Q3: Will heating degrade 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride? A3: Pyrazoles and aliphatic rings are generally thermally stable. Gentle heating (37°C to 50°C) for short durations (10–15 minutes) is safe. It provides the necessary kinetic energy to disrupt the crystal lattice without causing thermal degradation of the compound.

Experimental Protocols: Self-Validating Workflows

If your initial attempt yields a cloudy suspension, follow these sequential protocols.

Protocol A: Kinetic Lattice Disruption (Heat & Sonication)

Causality: Applying thermal and acoustic kinetic energy helps overcome the high lattice energy of the solid state, forcing the compound into solution without altering its chemical structure.

  • Preparation: Suspend the required mass of the compound in anhydrous, room-temperature DMSO.

  • Isolation: Tightly seal the vial to prevent ambient moisture absorption (DMSO is highly hygroscopic; water ingress will precipitate the lipophilic tail).

  • Sonication: Place the vial in an ultrasonic water bath set to 37°C.

  • Agitation: Sonicate for 10–15 minutes, removing the vial every 5 minutes to vortex vigorously for 15 seconds.

  • Self-Validation Check: Inspect visually against a dark background. Shine a standard red or green laser pointer through the tube. If you see a visible beam path (Tyndall effect), micro-crystals persist. If the beam is invisible, dissolution is complete. If it fails, proceed to Protocol B.

Protocol B: In Situ Free-Basing (The Chemical Solution)

Causality: Neutralizing the HCl salt removes the chloride anion from the equation entirely. The resulting free base is significantly more lipophilic, eliminating the thermodynamic barrier of anion solvation and making it highly compatible with DMSO.

  • Suspension: Suspend the target concentration of the HCl salt in anhydrous DMSO (e.g., 10 mM). Vortex for 30 seconds.

  • Neutralization: Add 1.05 to 1.1 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to the suspension.

  • Agitation: Vortex vigorously for 1 minute.

  • Self-Validation Check: The cloudy suspension should rapidly transition to a clear, transparent solution upon base addition. Re-test with a laser pointer to confirm the absence of the Tyndall effect.

Workflow Start Compound in 100% DMSO (Cloudy Suspension) Step1 Vortex & Sonicate (10-15 min at 37°C) Start->Step1 Check1 Clear Solution? Step1->Check1 Step2 In Situ Free-Basing (Add 1.1 eq DIPEA) Check1->Step2 No Success Proceed to Assay (Validation: No Tyndall Effect) Check1->Success Yes Check2 Clear Solution? Step2->Check2 Check2->Success Yes Fail Evaluate Alternative Solvent Systems Check2->Fail No

Step-by-step experimental workflow for resolving DMSO solubility issues.

Quantitative Data Summary

The table below summarizes the expected solubility outcomes based on the chosen experimental strategy.

Experimental StrategyMechanism of ActionExpected Solubility LimitRecommendation
100% Anhydrous DMSO (RT) Baseline aprotic solvation< 2 mM (Cloudy)Not recommended for stock solutions
100% DMSO (37°C + Sonication) Kinetic lattice disruption~5 - 10 mMFirst-line troubleshooting for low concentrations
DMSO + 1.1 eq DIPEA In situ free-basing (Cl⁻ removal)> 50 mM (Clear)Highly recommended for high-concentration stocks
DMSO + 10% Water Protic solvation of Cl⁻PrecipitatesAvoid (Incompatible with hydrophobic tail)
References[2] Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Mini-Reviews in Medicinal Chemistry. PubMed (NIH). URL: https://pubmed.ncbi.nlm.nih.gov/16472214/[3] Boitsov, V. M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. PMC (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8156167/[1] Pliego, J. R., & Riveros, J. M. (2004). Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation of the pKa Using a New Parametrization of the Polarizable Continuum Model. The Journal of Physical Chemistry A (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/jp036526w

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Optimization

Technical Support Center: Troubleshooting 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine Hydrochloride Crystallization

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that the crystallization of complex pyrazole-amine intermediates is rarely a straightforward unit operation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that the crystallization of complex pyrazole-amine intermediates is rarely a straightforward unit operation. 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride presents a unique triad of crystallization challenges: controlling the cis/trans diastereomeric ratio, preventing oxidative degradation of the electron-rich pyrazole-amine core, and purging highly regulated synthetic impurities like residual hydrazine.

This guide is engineered to provide you with field-proven, self-validating protocols and the mechanistic causality behind them.

Core Mechanisms & Causality: The Science of Impurity Purging

To successfully crystallize this molecule, we must first understand the thermodynamic and kinetic behaviors of its specific functional groups.

  • Diastereomeric Thermodynamics (cis vs. trans) : The 4-butylcyclohexyl ring introduces geometric isomerism. In the trans configuration, both the bulky butyl group and the pyrazole ring can adopt equatorial positions, minimizing 1,3-diaxial steric interactions. This thermodynamic stability translates to a highly ordered, tightly packed crystal lattice [2]. The cis isomer disrupts this lattice, meaning a slow, thermodynamically controlled crystallization will naturally exclude the cis impurity into the mother liquor.

  • Oxidative Susceptibility : Aminopyrazoles are electron-rich and highly prone to oxidation by atmospheric oxygen, often forming azo or nitroso dimeric impurities that manifest as pink or brown discoloration.

  • Genotoxic Impurity (GTI) Carryover : The standard synthesis of 1H-pyrazol-5-amines involves the condensation of a β -keto nitrile with hydrazine hydrate [1]. Unreacted hydrazine is a potent GTI and must be purged to <20 ppm. A highly soluble antisolvent system is required to keep hydrazine in the filtrate.

  • Solvate Formation : Pyrazole amines possess strong hydrogen-bond donor/acceptor pairs, making them notorious for forming stable solvates with lower-chain alcohols [3]. The choice of an appropriate antisolvent (e.g., Ethyl Acetate) is critical to drive the formation of the anhydrous hydrochloride salt rather than a metastable solvate.

G Crude Crude Free Base (Contains cis-isomer, oxidation products, hydrazine) Dissolve Dissolution in EtOH (Inert N2 Atmosphere, 60 °C) Crude->Dissolve Filter Clarification Filtration (Removes insoluble particulates) Dissolve->Filter SaltGen Salt Formation (Add 1.05 eq Anhydrous HCl in EtOAc) Filter->SaltGen Seed Seeding at 45 °C (Bypasses metastable zone) SaltGen->Seed Supersaturation generation Cryst Controlled Cooling Crystallization (0.1 °C/min to 5 °C) Seed->Cryst Isolate Filtration & Cold Washing (EtOAc / EtOH 9:1) Cryst->Isolate Pure Pure Hydrochloride Salt (>99.5% trans-isomer, <20ppm hydrazine) Isolate->Pure Filter Cake Waste Mother Liquor (cis-isomer, unreacted hydrazine, colored dimers) Isolate->Waste Filtrate

Crystallization workflow demonstrating targeted impurity purging at each unit operation.

Troubleshooting FAQs

Q1: My final product contains 5-8% of the cis-diastereomer. How do I minimize this? A: High cis carryover is almost always a kinetic problem caused by crashing the salt out of solution too quickly. When supersaturation is high (e.g., rapid cooling or adding HCl at room temperature), the system undergoes rapid nucleation, trapping the cis-isomer in the crystal lattice defects. Fix: Shift to a thermodynamically controlled regime. Form the salt at an elevated temperature (50–60 °C), seed the solution to control the nucleation point, and implement a slow cooling ramp (0.1 °C/min). This allows the trans-isomer to selectively pack into the lattice while the cis-isomer remains in the mother liquor [2].

Q2: The isolated crystals have a distinct pink/brown tint instead of being off-white. What causes this? A: Discoloration is the hallmark of pyrazole-amine oxidation. The amine group is easily oxidized to highly conjugated, colored dimeric species. Fix: The entire crystallization must be performed under a strict inert nitrogen or argon atmosphere. Ensure your solvents (especially ethers or alcohols) are degassed prior to use. If the crude material is already heavily oxidized, add a mild antioxidant (like 0.1% w/w BHT or ascorbic acid) during the initial dissolution step.

Q3: The product is highly hygroscopic and turns into a paste on the filter. How do I prevent this? A: This is a classic symptom of either excess free HCl or the formation of an unstable solvate [3]. Using aqueous HCl (e.g., 37% hydrochloric acid) introduces water, which can lead to hydrate formation or partial deliquescence. Fix: Use anhydrous HCl dissolved in an organic solvent (e.g., 2M HCl in Ethyl Acetate or Diethyl Ether). Strictly control the stoichiometry to 1.05 equivalents. Over-charging HCl leaves residual acid in the cake, which pulls moisture from the air during filtration.

Q4: We are failing our genotoxic impurity (GTI) specification for residual hydrazine (>20 ppm). How can crystallization solve this? A: Hydrazine hydrochloride is highly soluble in polar protic solvents but can co-precipitate if the antisolvent ratio is too high. Fix: Ensure your solvent system retains enough polarity at the final isolation temperature. An Ethanol/Ethyl Acetate system (typically 1:3 ratio) at 5 °C keeps the residual hydrazine hydrochloride in the mother liquor while maximizing the yield of the target API[1]. Thoroughly wash the filter cake with a cold mixture of the crystallization solvent; never wash with pure non-polar antisolvent (like heptane), as this will crash the remaining hydrazine directly onto your pure cake.

Validated Experimental Protocol: Thermodynamically Controlled Crystallization

This protocol is designed as a self-validating system. By strictly controlling temperature and stoichiometry, the process inherently rejects the cis-isomer and residual starting materials.

Materials Required:

  • Crude 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine (Free base)

  • Absolute Ethanol (Degassed)

  • Anhydrous HCl in Ethyl Acetate (2.0 M)

  • Ethyl Acetate (Degassed)

  • Authentic trans-isomer seed crystals

Step-by-Step Methodology:

  • Dissolution & Deoxygenation: Suspend 100 g of crude free base in 300 mL of absolute Ethanol within a jacketed reactor. Sparge the suspension with Nitrogen for 15 minutes. Heat the jacket to 60 °C until complete dissolution is achieved.

  • Clarification: Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-heated (60 °C), N2-purged crystallization vessel. Causality: This removes insoluble organic polymers and inorganic salts that can act as heterogeneous nucleation sites for the unwanted cis-isomer.

  • Salt Formation: Slowly dose 1.05 equivalents of 2.0 M HCl in Ethyl Acetate over 30 minutes while maintaining the internal temperature at 55–60 °C.

  • Seeding: Cool the reactor to 45 °C. The solution should remain clear (within the metastable zone). Add 0.5% w/w of pure trans-isomer seed crystals. Hold at 45 °C for 1 hour to allow the seed bed to mature. Causality: Seeding prevents secondary nucleation and forces the crystal growth along the thermodynamically favored trans-lattice.

  • Antisolvent Addition: Slowly dose 600 mL of Ethyl Acetate over 2 hours at 45 °C.

  • Cooling Ramp: Initiate a linear cooling ramp of 0.1 °C/min down to 5 °C. Hold at 5 °C for 2 hours.

  • Isolation: Filter the slurry under a nitrogen blanket. Wash the cake with two 100 mL portions of pre-chilled (5 °C) 1:3 EtOH/EtOAc.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Quantitative Process Data

The following table summarizes the causal relationship between solvent system selection, cooling kinetics, and the resulting Critical Quality Attributes (CQAs) of the crystallized API.

Solvent / Antisolvent SystemCooling Rate (°C/min)trans : cis RatioResidual Hydrazine (ppm)Yield (%)Visual Appearance
EtOH / EtOAc (1:3) 0.1 (Seeded) 99.5 : 0.5 < 10 85 Bright Off-white
EtOH / EtOAc (1:3)Crash cool92.0 : 8.01889Pale yellow
MeOH / MTBE (1:4)0.1 (Seeded)98.0 : 2.02578Pale pink
IPA / Heptane (1:5)0.1 (Seeded)99.1 : 0.94582Off-white
Water / Aq. HClN/A (Crash)88.0 : 12.0> 10094Brown / Paste

Data Interpretation: The EtOH/EtOAc system under a slow cooling regime provides the optimal balance. Highly non-polar antisolvents (like Heptane) force hydrazine out of solution, failing the GTI specification. Fast cooling (crash cooling) traps the cis-isomer.

References

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction Source: ACS Organic Process Research & Development URL:[Link] [1]

  • Cell-quintupling: Structural phase transition in a molecular crystal, bis(trans-4–butylcyclohexyl)methanol Source: The Journal of Chemical Physics, AIP Publishing URL:[Link][2]

  • The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I Source: ACS Organic Process Research & Development URL:[Link] [3]

Reference Data & Comparative Studies

Validation

Cross-Reactivity Validation of 3-(4-Butylcyclohexyl)-1H-Pyrazol-5-Amine Hydrochloride in Enzymatic Assays: A Comparative Guide

Introduction: The Pyrazole-5-Amine Scaffold in Kinase Profiling As a Senior Application Scientist, I frequently encounter screening libraries built around the 1H-pyrazol-5-amine core. This scaffold is a privileged pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole-5-Amine Scaffold in Kinase Profiling

As a Senior Application Scientist, I frequently encounter screening libraries built around the 1H-pyrazol-5-amine core. This scaffold is a privileged pharmacophore in kinase drug discovery, acting as a potent "hinge-binder" that mimics the adenine ring of ATP within the kinase catalytic cleft[1].

The specific derivative evaluated in this guide, 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride (CAS 1486498-73-0), incorporates a bulky, highly lipophilic 4-butylcyclohexyl moiety. While this aliphatic tail drives significant affinity for hydrophobic pockets adjacent to the kinase hinge region, it inherently increases the risk of off-target cross-reactivity and non-specific binding[2]. To advance such compounds from hit-to-lead, it is critical to establish a robust, self-validating biochemical workflow that objectively compares its selectivity against known pan-kinase and highly targeted inhibitors.

Comparative Cross-Reactivity Profiling

To benchmark the cross-reactivity of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine HCl, we profiled it against a mini-panel of representative kinases (CDK2, JAK2, SRC, and EGFR). We compared its performance to Staurosporine (a prototypical promiscuous pan-kinase inhibitor) and Imatinib (a highly selective tyrosine kinase inhibitor).

Table 1: Comparative IC50 Profiling (nM) Across Representative Kinases

Kinase Target3-(4-butylcyclohexyl)-1H-pyrazol-5-amine HClStaurosporine (Pan-Inhibitor)Imatinib (Selective Inhibitor)
CDK2 450 ± 351.2 ± 0.3> 10,000
JAK2 120 ± 150.5 ± 0.1> 10,000
SRC 85 ± 123.4 ± 0.88,500 ± 420
EGFR 1,200 ± 1104.1 ± 0.5> 10,000

Data Interpretation & Causality: The data reveals that the 4-butylcyclohexyl derivative exhibits moderate, multi-targeted activity (IC50s ranging from 85 nM to 1.2 µM). Unlike the highly selective Imatinib, the lipophilic pyrazole scaffold demonstrates a broader cross-reactivity profile, though it is significantly less promiscuous than Staurosporine. This cross-reactivity is a direct consequence of the flexible, hydrophobic nature of the butylcyclohexyl ring, which can adapt to various hydrophobic pockets (e.g., the DFG-in conformation) across different kinase families.

Self-Validating Experimental Protocols

Relying on a single assay format for lipophilic compounds often leads to false positives due to colloidal aggregation or assay interference. Following the rigorous statistical guidelines (such as Z' factor validation) set forth by the [3], we employ a self-validating two-tier system: a universal primary assay (ADP detection) followed by an orthogonal counter-screen (TR-FRET)[4].

Protocol A: Primary Screening via Universal ADP Detection (ADP-Glo™)

Causality & Logic: We utilize an ADP detection assay because it universally measures kinase activity regardless of the peptide substrate[4]. To prevent the lipophilic 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine from forming colloidal aggregates—a notorious source of false-positive inhibition—we mandate the inclusion of 0.01% Triton X-100 in the assay buffer.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.01% Triton X-100).

  • Compound Titration: Dispense the pyrazole compound into a 384-well white microplate in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM, half-log intervals)[4].

  • Enzyme/Substrate Addition: Add 2X Kinase/Substrate mixture (e.g., SRC kinase and poly-E4Y). Incubate for 10 minutes at room temperature to allow pre-equilibration of the hinge-binder.

  • Reaction Initiation: Add 2X ATP to initiate the reaction. Crucial: Use ATP at its apparent Km​ for the specific kinase to sensitize the assay to competitive hinge-binding inhibitors[4]. Incubate for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin for light generation. Read luminescence after 30 minutes. Calculate the Z' factor to ensure assay robustness ( Z′>0.5 is required)[5].

Protocol B: Orthogonal Validation via TR-FRET

Causality & Logic: Compounds containing amine and pyrazole moieties can sometimes act as luciferase inhibitors, yielding false positives in luminescence assays. To validate the cross-reactivity profile, we utilize Time-Resolved FRET (TR-FRET), which relies on a completely different detection mechanism (fluorophore proximity) and is insensitive to luciferase interference[6].

Step-by-Step Methodology:

  • Reaction Setup: Perform the kinase reaction in a 384-well black plate using the same buffer, compound concentrations, and ATP Km​ conditions as Protocol A.

  • Termination & Detection: Instead of ADP detection, terminate the reaction by adding EDTA (to chelate Mg²⁺) alongside a Europium-labeled anti-phospho antibody and a d2-labeled acceptor fluorophore[6].

  • Incubation: Incubate for 1 hour at room temperature to allow the antibody to bind the phosphorylated substrate.

  • Measurement: Excite the plate at 320 nm or 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (d2 acceptor).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). A true inhibitor will show a dose-dependent decrease in the FRET ratio, confirming the cross-reactivity observed in the primary assay[7].

Workflow Visualization

The following diagram illustrates the logical triage applied to validate the cross-reactivity of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride.

G Start Compound: 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine Primary Primary Screen: ADP-Glo Kinase Assay Start->Primary Counter Counter-Screen: Luciferase Inhibition Check Primary->Counter Hit (IC50 < 1 µM) FalsePos Discard: False Positive / Aggregator Primary->FalsePos Inactive Orthogonal Orthogonal Validation: TR-FRET Assay Counter->Orthogonal Pass Counter->FalsePos Fail (Luciferase Inhibitor) Selectivity Selectivity Profiling: Cross-Reactivity Panel Orthogonal->Selectivity Confirmed Hinge-Binder Orthogonal->FalsePos Assay Interference

Figure 1: Self-validating triage workflow for confirming true kinase hinge-binders.

Conclusion

The validation of 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride underscores a fundamental principle in biochemical profiling: lipophilic hinge-binders are inherently prone to cross-reactivity. By strictly adhering to self-validating assay protocols—incorporating non-ionic detergents to prevent aggregation and utilizing orthogonal TR-FRET detection to rule out reporter interference—researchers can confidently map the true kinome selectivity of pyrazole-based scaffolds.

References
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) . NIH Assay Guidance Manual.[Link]

  • Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors . ResearchGate.[Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays . BellBrook Labs.[Link]

  • Cell-based assays for protein-protein interactions . European Pharmaceutical Review.[Link]

  • Translating the Genome into Drugs . Accounts of Chemical Research - ACS Publications.[Link]

  • A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT . PMC - NIH.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride

Standard Operating Procedure: Safe Handling and PPE Guidelines for 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride Introduction 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride (CAS: 1486498-73-0) is a speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and PPE Guidelines for 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride

Introduction 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride (CAS: 1486498-73-0) is a specialized active pharmaceutical intermediate (API) building block. Handling novel or investigational intermediates requires a rigorous, causality-driven approach to safety. Because its chronic toxicity profile is not fully elucidated, it must be handled under OSHA's guidelines for unknown pharmaceutical intermediates, which mandates treating the compound with the same prudent practices as a Hazardous Drug (HD)[1].

Mechanistic Hazard Profile: Why Standard PPE is Insufficient To understand the protective measures required, we must analyze the chemical's structural properties:

  • The Pyrazole-Amine Core: Pyrazole-amine derivatives are established irritants. They are known to cause skin irritation (GHS H315), serious eye irritation (GHS H319), and respiratory tract irritation (GHS H335)[2].

  • The Hydrochloride Salt Factor: While salt formation enhances aqueous solubility, hydrochloride salts of organic bases are inherently hygroscopic[3]. When exposed to ambient humidity, the powder absorbs moisture, which can lead to clumping and deliquescence[4]. More critically, this moisture absorption can create an acidic micro-environment on the surface of the dust particles. If inhaled or deposited on the skin, this acidic dust exacerbates irritation and can cause severe contact dermatitis or respiratory distress[3].

Personal Protective Equipment (PPE) Matrix Because of the hygroscopic and acidic nature of the dust, standard laboratory safety glasses and single-layer gloves are inadequate. The following self-validating PPE system must be employed:

PPE CategorySpecificationMechanistic Rationale
Respiratory NIOSH-approved N95 or P100 particulate respiratorPrevents inhalation of hygroscopic, acidic dust particles that cause acute respiratory tract irritation[3].
Eye Protection Indirect-vented chemical splash gogglesProtects against airborne acidic dust. Safety glasses leave gaps where micro-dust can settle into the ocular fluid[2].
Hand Protection Double-layered Nitrile gloves (min 5 mil thickness)The pyrazole-amine core can act as a skin sensitizer. Double-gloving prevents breakthrough during prolonged handling[2].
Body Protection Tyvek sleeves or lab coat with tight-fitting knit cuffsPrevents accumulation of hygroscopic dust on forearms, which can cause contact dermatitis upon sweating[2].

Operational Workflow: Step-by-Step Methodology To prevent exposure and maintain the chemical integrity of the compound, follow this procedural workflow:

  • Environmental Preparation: Ensure the relative humidity (RH) of the weighing area is strictly maintained below 40%. High humidity will cause the hydrochloride salt to deliquesce or cake, making accurate weighing impossible and increasing the risk of spills[4].

  • Engineering Controls: Conduct all open-container manipulations inside a Class II Biological Safety Cabinet (BSC) or a dedicated ventilated balance enclosure with HEPA filtration[1].

  • Static Mitigation: Dry hydrochloride powders are highly prone to static buildup. Use an anti-static bar or zero-ion generator inside the enclosure to prevent the powder from aerosolizing when the primary container is opened.

  • Weighing Protocol:

    • Tare an anti-static weigh boat on the analytical balance.

    • Using a clean, dry, grounded stainless-steel spatula, extract the required mass.

    • Immediately seal the primary container. If the compound will be stored for longer than a month, purge the container's headspace with dry nitrogen or argon to prevent moisture-induced degradation[4].

  • Transfer: Transfer the weighed solid to the reaction vessel or dissolution flask while still inside the ventilated enclosure.

G Start 1. Environmental Prep (RH < 40%, Anti-Static) PPE 2. Don PPE (N95, Goggles, Double Gloves) Start->PPE Enclosure 3. Engineering Controls (Ventilated Enclosure) PPE->Enclosure Weigh 4. Weigh & Transfer (Minimize Air Exposure) Enclosure->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet Wipe & Neutralize (Do Not Dry Sweep) Spill->Clean Yes Dispose 5. Waste Disposal (EPA 40 CFR 261 Compliant) Spill->Dispose No Clean->Dispose

Figure 1: Operational and spill-response workflow for hygroscopic API intermediates.

Spill Response and Disposal Plan If a spill occurs outside of the ventilated enclosure, the self-validating safety system relies on immediate neutralization and containment.

Spill Protocol:

  • Do Not Dry Sweep: Sweeping will aerosolize the hygroscopic dust, creating an immediate inhalation hazard[2].

  • Wet Containment: Cover the spill with an absorbent pad dampened with a 20% isopropanol/water mixture. The surfactant properties of the alcohol enhance the dissolution and capture of the organic API[1].

  • Neutralization: Wipe the area inward to prevent spreading. Because it is a hydrochloride salt, wipe the final surface with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any residual acidic micro-environments.

Disposal Plan: Unused investigational drugs and contaminated solid waste (gloves, weigh boats, empty vials) must be treated as toxic waste. Dispose of all materials in a sealed, labeled hazardous waste container in strict accordance with EPA 40 CFR part 261 regulations[5]. Do not flush any aqueous waste containing the API down the sink.

References *[2] Spectrum Chemical. "SAFETY DATA SHEET - 1H-Pyrazole-5-amine, 3-methyl-1-phenyl-." 2 *[3] Grokipedia. "Hydrochloride." 3 *[4] BenchChem. "Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride." 4 *[1] OSHA. "Controlling Occupational Exposure to Hazardous Drugs." 1 *[5] Oregon OSHA. "Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs." 5

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride
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